3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Description

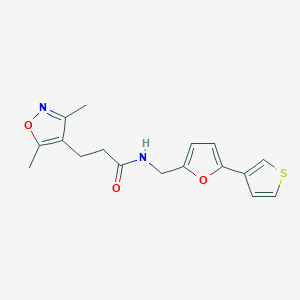

3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct heterocyclic substituents: a 3,5-dimethylisoxazole moiety at the 3-position and a 5-(thiophen-3-yl)furan-2-ylmethyl group at the amide nitrogen. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of 341.4 g/mol. The isoxazole ring contributes metabolic stability, while the thiophene-furan group may enhance π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-15(12(2)22-19-11)4-6-17(20)18-9-14-3-5-16(21-14)13-7-8-23-10-13/h3,5,7-8,10H,4,6,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPTXYAQFKWGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dimethylisoxazole moiety and a thiophen-furan hybrid, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The presence of both isoxazole and thiophene rings suggests potential antimicrobial activity.

- Neuroprotective Effects : Some derivatives of isoxazole compounds have shown neuroprotective properties, warranting investigation into this compound's effects on neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- DNA Interaction : Studies indicate that compounds with similar structures often exhibit DNA intercalation or groove binding, which can inhibit transcription and replication processes.

Antitumor Activity

A study conducted by Ahmad et al. (2017) evaluated the cytotoxic effects of various isoxazole derivatives on leukemia cell lines. The findings demonstrated that compounds similar to this compound showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via caspase activation.

Antimicrobial Properties

Research by Mansouri-Torshizi et al. (2011) suggests that isoxazole-containing compounds exhibit antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 25 µg/mL against Staphylococcus aureus and Candida albicans.

Data Tables

Comparison with Similar Compounds

Table 1: Key Properties of 3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Propanamide and Analogs

Key Observations :

- Molecular Weight : The target compound (341.4 g/mol) is lighter than the oxadiazole-thiazole derivatives (375–389 g/mol) in but heavier than the pesticide propanil (218.1 g/mol) .

- Heterocyclic Systems: Unlike thiazole/oxadiazole-based analogs (–3), the target compound’s isoxazole and thiophene-furan groups likely confer distinct electronic and steric properties.

- Thermal Stability : The melting point of the target compound is unreported, but analogs with similar heterocycles (e.g., 7c–7d) exhibit melting points of 134–178°C, suggesting comparable solid-state stability .

Key Observations :

- The thiophene-furan group may enhance binding to hydrophobic enzyme pockets .

- Thiazole/Oxadiazole Derivatives () : These exhibit antimicrobial activity due to thiazole’s ability to disrupt bacterial cell membranes and oxadiazole’s role in enzyme inhibition (e.g., dihydrofolate reductase) .

- Propanil () : A dichlorophenyl propanamide herbicide, structurally simpler than the target compound, highlighting how substituents dictate agrochemical vs. pharmaceutical utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.